Halopenium

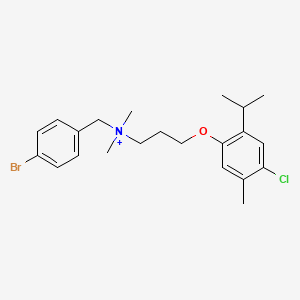

Description

Halopenium chloride is a quaternary ammonium compound (QAC) with documented antimicrobial properties. It has been investigated for use in oral hygiene products (e.g., throat lozenges) and deodorants due to its antibacterial and antifungal activity . Historically, it was included in Trillets (Burroughs Wellcome & Co., 1960), a product combining this compound chloride with framycetin sulfate (an aminoglycoside antibiotic) and xylocaine (a local anesthetic) .

Properties

CAS No. |

783240-86-8 |

|---|---|

Molecular Formula |

C22H30BrClNO+ |

Molecular Weight |

439.8 g/mol |

IUPAC Name |

(4-bromophenyl)methyl-[3-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propyl]-dimethylazanium |

InChI |

InChI=1S/C22H30BrClNO/c1-16(2)20-14-21(24)17(3)13-22(20)26-12-6-11-25(4,5)15-18-7-9-19(23)10-8-18/h7-10,13-14,16H,6,11-12,15H2,1-5H3/q+1 |

InChI Key |

VSXZKSNSPQZSDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCCC[N+](C)(C)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound Chloride and Analogous Compounds

Structural Analogues: Quaternary Ammonium Compounds (QACs)

- Lauralkonium Chloride : Like this compound chloride, this QAC disrupts microbial membranes. However, its primary use is as a preservative in cosmetics rather than in oral hygiene products .

- Methylbenzethonium Chloride: Another QAC with topical antiseptic applications, differing from this compound chloride in its narrower focus on skin disinfection .

Key Contrast : While all QACs share a membrane-disrupting mechanism, this compound chloride’s inclusion in oral products suggests a formulation optimized for mucosal tolerance, unlike lauralkonium or methylbenzethonium.

Functional Analogues: Broad-Spectrum Antimicrobials

- Framycetin Sulfate: A structurally distinct aminoglycoside antibiotic co-formulated with this compound chloride in Trillets. Framycetin inhibits bacterial protein synthesis, complementing this compound’s membrane-targeting action .

- Brolaconazole : An imidazole antifungal under investigation, similar to this compound chloride in targeting fungal pathogens but differing in mechanism (ergosterol synthesis inhibition vs. membrane disruption) .

Research and Development Status

- Brolaconazole : Represents a newer antifungal candidate with potent activity against dermatophytes, contrasting with this compound’s broader antibacterial focus .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Halopenium and assessing its purity in preclinical studies?

- Methodology : Utilize established synthetic protocols (e.g., nucleophilic substitution or cross-coupling reactions) with characterization via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Purity assessment should follow guidelines from primary literature, emphasizing reproducibility and validation against reference standards. Experimental details must be thoroughly documented to enable replication .

Q. How should researchers select appropriate in vitro models to evaluate this compound’s efficacy in target binding assays?

- Methodology : Prioritize cell lines or biochemical assays that express the target receptor/enzyme with high specificity. Use dose-response curves and competitive binding assays to quantify affinity (e.g., IC₅₀ values). Validate model relevance through literature reviews comparing physiological relevance and translational potential .

Q. What statistical frameworks are critical for validating this compound’s analytical methods in pharmacokinetic studies?

- Methodology : Apply linearity, accuracy, precision, and sensitivity tests (e.g., limit of detection/quantification) per International Council for Harmonisation (ICH) guidelines. Use ANOVA for inter-day variability and receiver operating characteristic (ROC) curves for method robustness. Cross-validate results with independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological activity across different experimental systems?

- Methodology : Conduct meta-analyses of existing data to identify confounding variables (e.g., assay conditions, solvent effects). Use in silico modeling (e.g., molecular docking) to probe structure-activity relationships. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing mechanistic hypotheses .

Q. What strategies optimize this compound’s stability in long-term storage for chronic toxicity studies?

- Methodology : Perform accelerated stability testing under varying pH, temperature, and humidity conditions. Analyze degradation products via LC-MS and correlate findings with thermodynamic parameters (e.g., Arrhenius plots). Use factorial design experiments to identify critical storage factors .

Q. How should conflicting results in this compound’s in vivo toxicity profiles be interpreted and reconciled?

- Methodology : Employ systematic reviews to assess study heterogeneity (e.g., species, dosing regimens). Apply Bradford Hill criteria for causality analysis, focusing on biological plausibility and dose-response consistency. Design comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to isolate species-specific metabolic pathways .

Methodological Frameworks

- PICO Framework : Use Population (e.g., cell type), Intervention (this compound dosage), Comparison (control groups), and Outcome (e.g., binding affinity) to structure hypotheses .

- Iterative Analysis : Revisit research questions during data collection to refine hypotheses, leveraging qualitative coding for emergent themes (e.g., unexpected toxicity signals) .

- Ethical Alignment : Ensure compliance with institutional review boards (IRBs) for studies involving human-derived samples, emphasizing transparency in data reporting .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.